4-methyl-3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione hydrochloride
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Overview
Description
4-methyl-3,4,8,9,10,11-hexahydrospiro[benzomoxa[4,11]diazacyclotetradecine-6,4’-piperidine]-5,12(2H,7H)-dione hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes multiple heteroatoms and functional groups, making it a subject of interest for chemists and biologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,4,8,9,10,11-hexahydrospiro[benzomoxa[4,11]diazacyclotetradecine-6,4’-piperidine]-5,12(2H,7H)-dione hydrochloride typically involves multi-step organic reactionsSpecific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3,4,8,9,10,11-hexahydrospiro[benzomoxa[4,11]diazacyclotetradecine-6,4’-piperidine]-5,12(2H,7H)-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
4-methyl-3,4,8,9,10,11-hexahydrospiro[benzomoxa[4,11]diazacyclotetradecine-6,4’-piperidine]-5,12(2H,7H)-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 4-methyl-3,4,8,9,10,11-hexahydrospiro[benzomoxa[4,11]diazacyclotetradecine-6,4’-piperidine]-5,12(2H,7H)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2,3-disubstituted 4-oxo-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1’-cyclopentanes)
- 3-allyl-4-oxo-2-thioxo-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1’-cyclohexanes)
Uniqueness
Compared to similar compounds, 4-methyl-3,4,8,9,10,11-hexahydrospiro[benzomoxa[4,11]diazacyclotetradecine-6,4’-piperidine]-5,12(2H,7H)-dione hydrochloride stands out due to its unique spirocyclic structure and the presence of multiple heteroatoms. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C20H30ClN3O3 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
5-methylspiro[2-oxa-5,12-diazabicyclo[12.4.0]octadeca-1(18),14,16-triene-7,4'-piperidine]-6,13-dione;hydrochloride |
InChI |
InChI=1S/C20H29N3O3.ClH/c1-23-14-15-26-17-7-3-2-6-16(17)18(24)22-11-5-4-8-20(19(23)25)9-12-21-13-10-20;/h2-3,6-7,21H,4-5,8-15H2,1H3,(H,22,24);1H |
InChI Key |
RADMLIIEMROGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC2=CC=CC=C2C(=O)NCCCCC3(C1=O)CCNCC3.Cl |
Origin of Product |
United States |
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